molecular formula C9H11NO2 B1474377 DL-Phenyl-D5-alanine-3,3-D2 CAS No. 74228-83-4

DL-Phenyl-D5-alanine-3,3-D2

Cat. No.: B1474377
CAS No.: 74228-83-4
M. Wt: 172.23 g/mol
InChI Key: COLNVLDHVKWLRT-XZJKGWKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-Phenyl-D5-alanine-3,3-D2 is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

DL-Phenyl-D5-alanine-3,3-D2 is a deuterated form of phenylalanine, an essential amino acid . The primary targets of this compound are likely to be the same as those of phenylalanine, which include various enzymes involved in protein synthesis and other metabolic processes.

Mode of Action

As a deuterated compound, this compound is expected to behave similarly to its non-deuterated counterpart, phenylalanine, in terms of its interactions with its targets. Deuterium, or heavy hydrogen, is non-radioactive and chemically identical to regular hydrogen, but it forms stronger bonds that are less susceptible to breakage. This can slow down metabolic processes and potentially enhance the stability and lifespan of the compound in the body .

Biochemical Pathways

This compound is likely to be involved in the same biochemical pathways as phenylalanine. Phenylalanine is a precursor to tyrosine, another amino acid, which is in turn a precursor to important bioactive molecules such as dopamine, norepinephrine, and epinephrine. By substituting phenylalanine with this compound in these pathways, it may be possible to trace the metabolic fate of phenylalanine more accurately .

Pharmacokinetics

As a deuterated compound, it is expected to have similar absorption, distribution, metabolism, and excretion (adme) properties as phenylalanine, but with potentially enhanced metabolic stability due to the presence of deuterium .

Result of Action

The molecular and cellular effects of this compound are likely to be similar to those of phenylalanine, given their chemical similarity. The presence of deuterium may result in subtle differences in these effects due to changes in the compound’s metabolic stability .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, extreme temperatures or pH levels could potentially affect the compound’s stability or its interactions with its targets .

Properties

IUPAC Name

2-amino-3,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i1D,2D,3D,4D,5D,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLNVLDHVKWLRT-XZJKGWKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(C(=O)O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Phenyl-D5-alanine-3,3-D2
Reactant of Route 2
DL-Phenyl-D5-alanine-3,3-D2
Reactant of Route 3
DL-Phenyl-D5-alanine-3,3-D2
Reactant of Route 4
DL-Phenyl-D5-alanine-3,3-D2
Reactant of Route 5
DL-Phenyl-D5-alanine-3,3-D2
Reactant of Route 6
DL-Phenyl-D5-alanine-3,3-D2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.